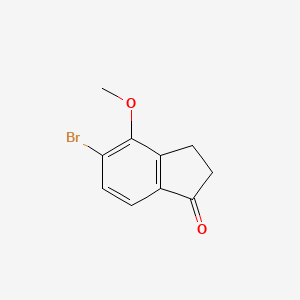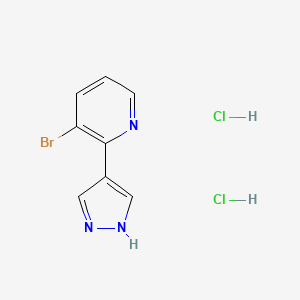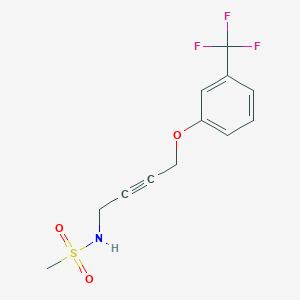
N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 1,2,3,4-tetrahydroquinazoline class, which is known for its potential biological activities. The tetrahydroquinazoline scaffold is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including anticonvulsant activities as seen in similar compounds .
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One practical method for the conversion of carboxylic acids to the corresponding carboxamides, which are key functional groups in tetrahydroquinazoline compounds, is mediated by niobium pentachloride under mild conditions . This method could potentially be applied to the synthesis of the compound , given its carboxamide group. Additionally, the synthesis of N-substituted tetrahydroquinazoline carboxamides has been reported, which involves the design and synthesis of new compounds with potential anticonvulsant activity . These methods could provide insights into the synthesis of "N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide".
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is crucial for their biological activity. While the specific molecular structure of the compound is not detailed in the provided papers, the synthesis and crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been reported . This compound's crystal structure belongs to the monoclinic system, which could suggest that similar tetrahydroquinazoline derivatives may also crystallize in this system, although this would require experimental verification.
Chemical Reactions Analysis
The chemical reactions involving tetrahydroquinazoline derivatives can vary widely depending on the substituents and reaction conditions. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been achieved in one step from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . This indicates that the compound could potentially undergo similar reactions, depending on its substituents and the reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives are influenced by their molecular structure. For example, the derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized by various techniques, including elemental analyses, NMR spectra, and optical rotation . These techniques could be applied to determine the physical and chemical properties of "N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide". The presence of a carboxamide group, as well as other substituents, would affect properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Novel Synthesis Approaches
Research has developed methodologies for the synthesis of protected and functionalized quinazoline derivatives. One approach involves the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles, indicating a pathway for creating structurally related compounds to N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Lerestif et al., 1999). Another study focuses on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, providing a foundation for understanding the chemical manipulations possible with the quinazoline backbone (Chau, Saegusa, & Iwakura, 1982).
Biological Activities and Potential Therapeutic Applications
Several quinazoline derivatives have been evaluated for their biological activities, including anticonvulsant and antimicrobial effects. A particular study synthesized and assessed the anticonvulsant activity of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides, finding potent activities in models of epilepsy, which highlights the therapeutic potential of quinazoline derivatives in neurological disorders (Deepakumari et al., 2016). Another study identified quinazolinone and thiazolidinone clubbed derivatives as potential antimicrobial agents, expanding the scope of quinazoline derivatives into antimicrobial therapy (Desai, Dodiya, & Shihora, 2011).
Photostabilization and Material Science Applications
Quinazoline derivatives have also found applications in material science, such as in the photostabilization of polymeric materials. This application is crucial for enhancing the durability and longevity of polymers exposed to ultraviolet radiation, indicating the versatility of quinazoline derivatives beyond biomedical applications (Balakit et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methylphenethylamine with 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a carboxamide group to the resulting intermediate.", "Starting Materials": [ "4-methylphenethylamine", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "4-methylphenethylamine is dissolved in DMF and cooled to 0°C.", "2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is added to the solution and the mixture is stirred for 30 minutes.", "DCC and NHS are added to the reaction mixture and the reaction is allowed to proceed for 24 hours at room temperature.", "The resulting intermediate is isolated by filtration and washed with chloroform.", "The intermediate is dissolved in DMF and treated with ethyl acetate and diethyl ether to precipitate the carboxamide product.", "The product is isolated by filtration and washed with diethyl ether.", "The crude product is dissolved in chloroform and washed with sodium bicarbonate solution.", "The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product." ] } | |
CAS RN |
892288-21-0 |
Product Name |
N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.487 |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-3-4-5-14-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-13-12-17-8-6-16(2)7-9-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
QRMJFMVVCSHCGJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azaspiro[4.4]nonan-3-ol;hydrochloride](/img/structure/B2542743.png)
![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)

![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)



![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)
![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)